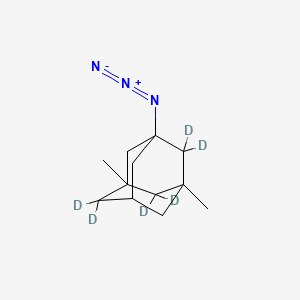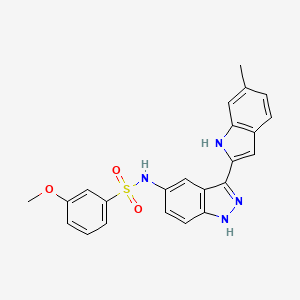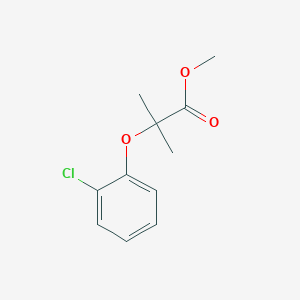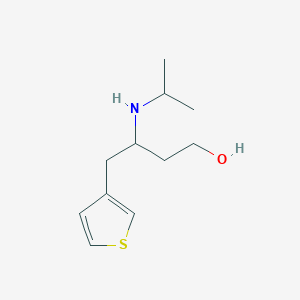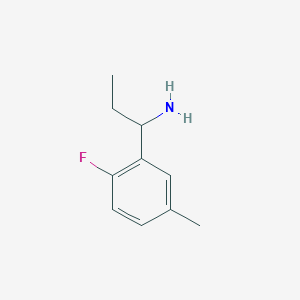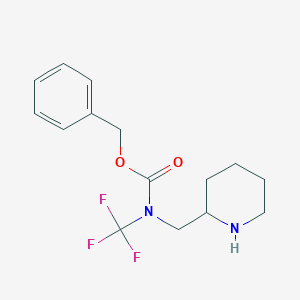
1-Ethyl-3-methyl-5-(propan-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound belongs to the class of aromatic hydrocarbons, specifically substituted benzenes, and is characterized by the presence of ethyl, methyl, and isopropyl groups attached to a benzene ring.
Vorbereitungsmethoden
The synthesis of 1-ethyl-3-methyl-5-(propan-2-yl)benzene can be achieved through various synthetic routes. One common method involves the Friedel-Crafts alkylation of benzene derivatives. This process typically includes the following steps :
Friedel-Crafts Acylation: An acyl group is introduced to the benzene ring using an acyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Reduction: The acyl group is then reduced to an alkyl group using reagents like hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Ethyl-3-methyl-5-(propan-2-yl)benzene undergoes various chemical reactions, including electrophilic aromatic substitution, oxidation, and reduction :
Electrophilic Aromatic Substitution: This compound can undergo reactions such as nitration, sulfonation, and halogenation
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into various alkylbenzenes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3-methyl-5-(propan-2-yl)benzene has several scientific research applications across various fields :
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other industrial compounds.
Wirkmechanismus
The mechanism by which 1-ethyl-3-methyl-5-(propan-2-yl)benzene exerts its effects involves interactions with molecular targets and pathways :
Electrophilic Aromatic Substitution: The compound undergoes electrophilic aromatic substitution reactions, where an electrophile attacks the electron-rich benzene ring, forming a sigma complex. This intermediate then loses a proton to restore aromaticity.
Oxidation and Reduction: The compound can be oxidized or reduced, altering its chemical structure and properties. These reactions involve the transfer of electrons and changes in oxidation states.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-3-methyl-5-(propan-2-yl)benzene can be compared with other similar compounds, such as 1-ethyl-3-isopropyl-5-methylbenzene and 1-methyl-4-propan-2-ylbenzene :
1-Ethyl-3-isopropyl-5-methylbenzene: This compound has a similar structure but differs in the position of the substituents on the benzene ring.
1-Methyl-4-propan-2-ylbenzene: This compound has a methyl and isopropyl group attached to the benzene ring but lacks the ethyl group.
The uniqueness of this compound lies in its specific arrangement of substituents, which influences its chemical reactivity and applications.
Eigenschaften
CAS-Nummer |
22582-99-6 |
|---|---|
Molekularformel |
C12H18 |
Molekulargewicht |
162.27 g/mol |
IUPAC-Name |
1-ethyl-3-methyl-5-propan-2-ylbenzene |
InChI |
InChI=1S/C12H18/c1-5-11-6-10(4)7-12(8-11)9(2)3/h6-9H,5H2,1-4H3 |
InChI-Schlüssel |
WJRBZQOLOBDJTL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC(=C1)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(1-Indanylcarbonyl)piperidin-4-yl]-1h-indole](/img/structure/B13948462.png)

![2-Chloro-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13948465.png)
![1-[2-(Diethylamino)ethyl]cyclopentanol](/img/structure/B13948471.png)

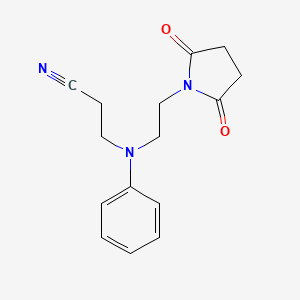
![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, methyl ester](/img/structure/B13948481.png)
